

An In-Depth Technical Guide to Tetratriacontaned70

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetratriacontane-d70 is a deuterated long-chain alkane that serves as a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. As a stable isotope-labeled internal standard, it provides a high degree of accuracy and precision in the quantification of non-labeled tetratriacontane and other long-chain hydrocarbons in complex matrices. This technical guide provides a comprehensive overview of its properties, applications, and a detailed experimental workflow for its use.

Core Properties of Tetratriacontane-d70

Tetratriacontane-d70 is a saturated hydrocarbon in which all 70 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic substitution results in a significant mass shift without appreciably altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry.

Physicochemical and Isotopic Data



Property	Value	Reference
Chemical Formula	CD3(CD2)32CD3	[1][2]
Molecular Weight	548.987 g/mol	[1]
CAS Number	1219805-47-6	[1][2]
Appearance	White Solid	[1]
Isotopic Purity	Typically ≥99 atom % D	[1]
Chemical Purity	Typically ≥98%	
Unlabeled CAS Number	14167-59-0	[3]
Unlabeled Molecular Weight	478.92 g/mol	[4]

Applications in Research and Drug Development

The primary application of **Tetratriacontane-d70** is as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and ionization suppression or enhancement in the mass spectrometer.

By adding a known amount of **Tetratriacontane-d70** to a sample, the analyte of interest (unlabeled tetratriacontane or a similar compound) can be accurately quantified by comparing the signal intensity of the analyte to that of the internal standard. This ratiometric approach significantly improves the reliability and reproducibility of quantitative results.

Experimental Protocols

While specific experimental conditions will vary depending on the analytical instrumentation and the sample matrix, the following provides a detailed methodology for the use of **Tetratriacontane-d70** as an internal standard in a typical GC-MS workflow for the quantification of long-chain alkanes in a complex matrix.



General Workflow for Quantitative Analysis using GC-MS



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Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodologies

- 1. Preparation of Internal Standard Stock Solution:
- Accurately weigh a known amount of Tetratriacontane-d70.
- Dissolve it in a high-purity solvent (e.g., hexane or dichloromethane) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
- Store the stock solution in an airtight vial at a low temperature to prevent solvent evaporation.
- 2. Sample Preparation:
- To a known volume or weight of the sample, add a precise volume of the Tetratriacontaned70 internal standard stock solution. The amount added should result in a peak intensity comparable to that of the expected analyte concentration.
- Perform a solvent extraction to isolate the long-chain alkanes from the sample matrix. This
 may involve liquid-liquid extraction or solid-phase extraction.
- The extract is then concentrated to a smaller volume to increase the concentration of the analytes.



3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of long-chain alkanes.
 - Oven Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of high-boiling point compounds like tetratriacontane.
 - o Carrier Gas: Helium or hydrogen at a constant flow rate.
- · Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) is typically used for alkanes.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for quantitative
 analysis to enhance sensitivity and selectivity. Specific ions for both the analyte and
 Tetratriacontane-d70 are monitored. For tetratriacontane, characteristic fragment ions
 would be selected. For Tetratriacontane-d70, the corresponding deuterated fragment
 ions would be monitored.

4. Data Analysis:

- Integrate the peak areas of the analyte and the **Tetratriacontane-d70** internal standard.
- A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
- The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
- The concentration of the analyte in the unknown sample is then determined from the calibration curve using its measured peak area ratio.

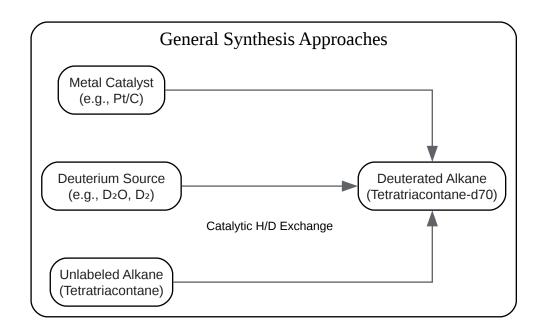


Synthesis of Deuterated Long-Chain Alkanes

While commercial availability of **Tetratriacontane-d70** is common, understanding its synthesis provides valuable context. The synthesis of long-chain deuterated alkanes can be challenging. Common methods include:

- Catalytic H/D Exchange: This involves reacting the unlabeled alkane with a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst (e.g., platinum, rhodium on carbon).[6]
- Fischer-Tropsch Synthesis: This process can be adapted to produce completely deuterated hydrocarbons from deuterated syngas (D₂ + CO).
- Multi-step Organic Synthesis: Building the deuterated alkane from smaller deuterated building blocks through coupling reactions.

The choice of method depends on the desired level and position of deuteration. For perdeuteration, as in **Tetratriacontane-d70**, catalytic exchange or Fischer-Tropsch synthesis are more common.



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